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Introduction
ML299 is a potent and selective small-molecule inhibitor of two key cellular enzymes:

Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2][3][4][5][6] Developed as a

chemical probe by the NIH Molecular Libraries Program, ML299 serves as a critical tool for

investigating the physiological and pathophysiological roles of PLD enzymes.[1][4] These

enzymes are pivotal in a myriad of cellular processes, including signal transduction, membrane

trafficking, cytoskeletal organization, and cell migration.[7][8][9] Dysregulation of PLD activity

has been implicated in numerous diseases, most notably cancer, making PLD isoforms

attractive targets for therapeutic intervention.[2][7][10][11] This guide provides a comprehensive

overview of the cellular targets of ML299, its quantitative activity, the experimental protocols for

its characterization, and the signaling pathways it modulates.

Cellular Targets: Phospholipase D1 (PLD1) and
Phospholipase D2 (PLD2)
The primary cellular targets of ML299 are the isozymes PLD1 and PLD2.[1][2][3][4][5][6] These

enzymes belong to the phospholipase D superfamily and catalyze the hydrolysis of

phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce

phosphatidic acid (PA) and choline.[2][12][13] PA is a critical lipid second messenger that
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recruits and activates a diverse array of downstream effector proteins, thereby initiating various

signaling cascades.[1][14][15][16]

While PLD1 and PLD2 share significant sequence homology, they exhibit distinct subcellular

localizations and regulatory mechanisms. PLD1 is typically found in the perinuclear region,

including the Golgi apparatus and late endosomes, and has low basal activity, requiring

activation by protein kinases such as PKC and small GTPases like ARF and Rho.[17][18] In

contrast, PLD2 is primarily located at the plasma membrane and is considered to be

constitutively active.[8][18] ML299 acts as a dual inhibitor, targeting both isoforms with high

potency.[1][2][3][4][5][6]

Quantitative Data
ML299 exhibits potent inhibitory activity against both PLD1 and PLD2 in biochemical and cell-

based assays. The following tables summarize the key quantitative data for ML299.

Parameter PLD1 PLD2 Assay Type Reference

IC50 6 nM 20 nM Cell-based [1][3][5][6]

IC50 5.6 nM 20 nM Cell-based [4]

IC50 48 nM 84 nM
Biochemical

(purified protein)
[1][4]

IC50 6 nM 12 nM Not Specified [2]

Table 1: Inhibitory Activity of ML299 against PLD1 and PLD2.

Parameter Value Species Reference

Brain AUC / Plasma

AUC
0.44 Mouse [1][3]

Table 2: In Vivo Pharmacokinetic Parameter of ML299.

Signaling Pathways
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PLD enzymes are central hubs in cellular signaling, integrating inputs from various cell surface

receptors and modulating a wide range of downstream pathways. The primary signaling output

of PLD activity is the production of phosphatidic acid (PA).
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Caption: Phospholipase D (PLD) Signaling Pathway and Inhibition by ML299.

Pathway Description:
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Activation: PLD1 and PLD2 are activated by a wide range of upstream signals, including G-

protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), protein kinase C

(PKC), and small GTPases of the Rho and ARF families.[9][10][12]

Catalytic Activity: Activated PLD enzymes hydrolyze phosphatidylcholine (PC) at the plasma

membrane and other cellular membranes to produce phosphatidic acid (PA).[2][13]

Downstream Signaling: PA acts as a crucial second messenger by directly binding to and

modulating the activity of numerous downstream effector proteins.[1][14][15] Key effectors

include:

mTOR (mammalian Target of Rapamycin): PA binding to mTOR is a critical step in the

activation of the mTORC1 complex, a master regulator of cell growth, proliferation, and

metabolism.[8]

Raf-1: PA can facilitate the translocation of the Raf-1 kinase to the plasma membrane,

leading to the activation of the MAPK/ERK signaling cascade, which promotes cell

proliferation and survival.[19]

Sphingosine Kinase 1 (SK1): PA can activate SK1, leading to the production of

sphingosine-1-phosphate (S1P), another important signaling lipid involved in cell survival

and proliferation.[19]

Actin Cytoskeleton: PA plays a direct role in regulating the dynamics of the actin

cytoskeleton, which is essential for cell migration, invasion, and endocytosis.[20][21][22]

[23][24]

Cellular Functions: Through these downstream effectors, PLD signaling is involved in a

multitude of cellular processes, including vesicular trafficking, cell proliferation and survival,

and cell migration and invasion.[1][7][19]

Inhibition by ML299: ML299 potently inhibits the catalytic activity of both PLD1 and PLD2,

thereby blocking the production of PA and attenuating all downstream signaling events. This

makes ML299 a valuable tool to study the roles of PLD in these fundamental cellular

processes.
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Experimental Protocols
The identification and characterization of ML299 as a dual PLD1/2 inhibitor involved several

key experimental methodologies.

Biochemical Assay for PLD Activity
This assay measures the enzymatic activity of purified PLD protein in a controlled in vitro

environment.

Principle: The assay quantifies the production of a fluorescent product that is directly

proportional to the amount of choline released from the hydrolysis of phosphatidylcholine by

PLD.

Protocol:

Reagent Preparation:

Prepare a reaction buffer (e.g., 100 mM Tris, pH 8.0).

Prepare a substrate solution containing phosphatidylcholine.

Prepare a detection mix containing choline oxidase, horseradish peroxidase, and a

fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red).

Prepare serial dilutions of ML299 in DMSO.

Assay Procedure:

Add the PLD enzyme solution to the wells of a microplate.

Add the ML299 dilutions or DMSO (vehicle control) to the wells and pre-incubate to allow

for inhibitor binding.

Initiate the reaction by adding the phosphatidylcholine substrate.

Incubate the plate at 37°C for a defined period.

Stop the reaction and add the detection mix.
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Incubate to allow for the development of the fluorescent signal.

Data Analysis:

Measure the fluorescence intensity using a microplate reader.

Calculate the percentage of inhibition for each ML299 concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a dose-response curve.
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Caption: Workflow for a Fluorometric Biochemical PLD Activity Assay.
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Cell-Based PLD Activity Assay
This assay measures PLD activity within intact cells, providing a more physiologically relevant

assessment of inhibitor potency.

Principle: Cells are labeled with a radioactive lipid precursor, and the formation of a specific

radiolabeled product in the presence of a primary alcohol (transphosphatidylation reaction) is

quantified as a measure of PLD activity.

Protocol:

Cell Culture and Labeling:

Culture cells (e.g., HEK293 or U87-MG) to the desired confluency.

Label the cells with a radioactive lipid precursor, such as [3H]-palmitic acid, for several

hours to allow for incorporation into cellular phospholipids.

Inhibitor Treatment and Stimulation:

Pre-treat the labeled cells with serial dilutions of ML299 or DMSO (vehicle control).

Add a primary alcohol (e.g., 1-butanol) to the media. PLD will preferentially use the alcohol

as a nucleophile over water, leading to the formation of phosphatidylbutanol.

Stimulate the cells with a known PLD activator (e.g., phorbol 12-myristate 13-acetate -

PMA) if necessary to induce PLD activity.

Lipid Extraction and Analysis:

After the desired incubation time, terminate the reaction and lyse the cells.

Extract the total lipids from the cell lysates.

Separate the different lipid species using thin-layer chromatography (TLC).

Visualize and quantify the radiolabeled phosphatidylbutanol spots using autoradiography

or a phosphorimager.
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Data Analysis:

Calculate the amount of phosphatidylbutanol formed in each condition.

Determine the percentage of inhibition for each ML299 concentration relative to the

stimulated control.

Calculate the IC50 value from the dose-response curve.

Cancer Cell Migration Assay (Transwell Assay)
This assay assesses the effect of ML299 on the migratory capacity of cancer cells.

Principle: The assay measures the ability of cells to migrate through a porous membrane in a

Transwell insert towards a chemoattractant.

Protocol:

Cell Preparation:

Culture cancer cells (e.g., U87-MG glioblastoma cells) and starve them in serum-free

medium for several hours before the assay.

Assay Setup:

Coat the top of the Transwell inserts with a basement membrane extract (e.g., Matrigel) to

mimic the extracellular matrix for invasion assays (optional for migration assays).

Add serum-free medium containing different concentrations of ML299 or DMSO to the

upper chamber of the Transwell inserts.

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

Seed the starved cells into the upper chamber.

Incubation and Analysis:

Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-48 hours).
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Remove the non-migrated cells from the top of the insert with a cotton swab.

Fix and stain the migrated cells on the underside of the insert with a stain such as crystal

violet.[25]

Data Quantification:

Count the number of migrated cells in several random fields of view under a microscope.

Calculate the average number of migrated cells for each condition.

Express the data as a percentage of migration relative to the control group.
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Caption: Workflow for a Transwell Cell Migration/Invasion Assay.
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Conclusion
ML299 is a well-characterized and potent dual inhibitor of PLD1 and PLD2. Its high potency

and selectivity make it an invaluable chemical probe for elucidating the complex roles of PLD

signaling in health and disease. This guide provides a foundational understanding of ML299's

cellular targets, its quantitative activity, the signaling pathways it modulates, and the key

experimental protocols used for its investigation. For researchers in oncology, cell biology, and

drug discovery, ML299 offers a powerful tool to dissect the intricate functions of phospholipase

D and to explore its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-
Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive
Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe
Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

5. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-
Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration
in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and
Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

8. Phospholipase D - Wikipedia [en.wikipedia.org]

9. KEGG PATHWAY: map04072 [genome.jp]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b609138?utm_src=pdf-body
https://www.benchchem.com/product/b609138?utm_src=pdf-body
https://www.benchchem.com/product/b609138?utm_src=pdf-body
https://www.benchchem.com/product/b609138?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23775695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3632306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3632306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3632306/
https://www.ncbi.nlm.nih.gov/books/NBK143555/
https://www.ncbi.nlm.nih.gov/books/NBK143555/
https://pubmed.ncbi.nlm.nih.gov/23445448/
https://pubmed.ncbi.nlm.nih.gov/23445448/
https://pubmed.ncbi.nlm.nih.gov/23445448/
https://www.researchgate.net/publication/235749026_Development_of_Dual_PLD12_and_PLD2_Selective_Inhibitors_from_a_Common_138-Triazaspiro45decane_Core_Discovery_of_ML298_and_ML299_That_Decrease_Invasive_Migration_in_U87-MG_Glioblastoma_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132763/
https://en.wikipedia.org/wiki/Phospholipase_D
https://www.genome.jp/dbget-bin/www_bget?path:map04072
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC
[pmc.ncbi.nlm.nih.gov]

11. Functional Regulation of Phospholipase D Expression in Cancer and Inflammation -
PMC [pmc.ncbi.nlm.nih.gov]

12. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in
Cancer - PMC [pmc.ncbi.nlm.nih.gov]

13. Phospholipase D in cell signalling and its relationship to phospholipase C - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

16. Phosphatidic acid - Wikipedia [en.wikipedia.org]

17. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

19. cusabio.com [cusabio.com]

20. researchgate.net [researchgate.net]

21. [PDF] Regulation of Phospholipase D Activity by Actin | Semantic Scholar
[semanticscholar.org]

22. researchgate.net [researchgate.net]

23. Phosphoinositide regulation of the actin cytoskeleton - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. The role of the actin cytoskeleton in regulating platelet lifespan and function - UBC
Library Open Collections [open.library.ubc.ca]

25. Inhibition of cancer cell migration with CuS@ mSiO2-PEG nanoparticles by repressing
MMP-2/MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [ML299: A Potent Dual Inhibitor of Phospholipase D1
and D2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609138#what-is-the-cellular-target-of-ml299]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/mid/NIHMS283105/
https://pmc.ncbi.nlm.nih.gov/articles/mid/NIHMS283105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4180337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4180337/
https://pubmed.ncbi.nlm.nih.gov/1997787/
https://pubmed.ncbi.nlm.nih.gov/1997787/
https://pubmed.ncbi.nlm.nih.gov/16574237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843600/
https://en.wikipedia.org/wiki/Phosphatidic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193641/
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/CAY/700590.pdf
https://www.cusabio.com/pathway/Phospholipase-D-signaling-pathway.html
https://www.researchgate.net/figure/Specific-interaction-of-PLD2-with-the-actin-cytoskeleton-in-PC12-cells-A-PC12-cells_fig5_11965605
https://www.semanticscholar.org/paper/Regulation-of-Phospholipase-D-Activity-by-Actin-Kusner-Barton/e63a3a9ca7e5f28ad2fabc6877ec72beb90067f9
https://www.semanticscholar.org/paper/Regulation-of-Phospholipase-D-Activity-by-Actin-Kusner-Barton/e63a3a9ca7e5f28ad2fabc6877ec72beb90067f9
https://www.researchgate.net/figure/PLDb-is-required-for-actin-remodeling-in-response-to-various-MAMPs-DAMPs-A_fig1_358822469
https://pubmed.ncbi.nlm.nih.gov/12471164/
https://pubmed.ncbi.nlm.nih.gov/12471164/
https://open.library.ubc.ca/soa/cIRcle/collections/ubctheses/24/items/1.0417474
https://open.library.ubc.ca/soa/cIRcle/collections/ubctheses/24/items/1.0417474
https://pmc.ncbi.nlm.nih.gov/articles/PMC5743130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5743130/
https://www.benchchem.com/product/b609138#what-is-the-cellular-target-of-ml299
https://www.benchchem.com/product/b609138#what-is-the-cellular-target-of-ml299
https://www.benchchem.com/product/b609138#what-is-the-cellular-target-of-ml299
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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